molecular formula C15H9BrO4 B13982634 Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate CAS No. 825650-08-6

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate

Cat. No.: B13982634
CAS No.: 825650-08-6
M. Wt: 333.13 g/mol
InChI Key: GAZDKAXWBSBJFD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a xanthone derivative, a class of compounds known for their diverse biological and pharmacological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which allows for a variety of substitutions and modifications, leading to a wide range of biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate typically involves the bromination of a xanthone precursor followed by esterification. One common method is the bromination of 9-oxo-9H-xanthene-3-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative .

Scientific Research Applications

Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is not fully understood. like other xanthone derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .

Properties

CAS No.

825650-08-6

Molecular Formula

C15H9BrO4

Molecular Weight

333.13 g/mol

IUPAC Name

methyl 5-bromo-9-oxoxanthene-3-carboxylate

InChI

InChI=1S/C15H9BrO4/c1-19-15(18)8-5-6-9-12(7-8)20-14-10(13(9)17)3-2-4-11(14)16/h2-7H,1H3

InChI Key

GAZDKAXWBSBJFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br

Origin of Product

United States

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